![molecular formula C16H18ClNO B1299678 2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 568559-39-7](/img/structure/B1299678.png)
2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone" is a chlorinated ethanone derivative with a pyrrole ring substituted with dimethylphenyl and dimethyl groups. This structure suggests potential for interesting chemical reactivity and physical properties, as well as possible applications in materials science or pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been reported using various methods. For instance, a penta-substituted pyrrole derivative was synthesized via a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of similar compounds, revealing details such as molecular geometries and hydrogen bonding patterns . These techniques could be applied to "2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone" to gain insights into its molecular conformation and potential intermolecular interactions.
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can be quite varied. For example, photoadducts of pyrones with chloroethylenes have been studied, showing the formation of cycloadducts and subsequent reactions like dehydrochlorination . Although the compound does not contain a pyrone ring, the presence of a chlorinated ethanone moiety could lead to similar reactivity under photochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be predicted using computational methods such as density functional theory (DFT). These studies can provide information on spectral data, geometrical parameters, and electrochemical properties, as demonstrated for a benzyl-substituted pyrrole derivative . Additionally, vibrational spectroscopy and molecular docking studies can offer insights into the compound's potential interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : A new penta-substituted pyrrole derivative similar to the specified compound was synthesized using a one-pot four-component coupling reaction. The synthesis involved natural hydroxyapatite catalysis, demonstrating an innovative approach in organic synthesis (Louroubi et al., 2019).
Structural Studies : The structure of similar pyrrole derivatives has been extensively studied using various spectroscopic techniques like NMR, FT-IR, and X-ray diffraction. Computational studies using density functional theory (DFT) have also been performed to predict spectral and geometrical data (Louroubi et al., 2019).
Chemical Reactivity and Applications
Corrosion Inhibition : Pyrrole derivatives, similar to the one , have shown good inhibition efficiency on steel surfaces. This is achieved by the compound blocking active sites on the steel, suggesting its potential use as a corrosion inhibitor (Louroubi et al., 2019).
Heterocyclic Rearrangements : These compounds have been utilized in reactions leading to heterocyclic rearrangements. This indicates their potential in the synthesis of complex organic molecules with applications in various fields of organic chemistry (Potkin et al., 2012).
Fungicidal Activity : Some derivatives of similar compounds have been synthesized and shown fungicidal activity. This demonstrates the potential of these compounds in agricultural and pharmaceutical applications (Bashandy et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-10-5-6-14(7-11(10)2)18-12(3)8-15(13(18)4)16(19)9-17/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILUXTQFJBWBDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151631 |
Source


|
| Record name | 2-Chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
CAS RN |
568559-39-7 |
Source


|
| Record name | 2-Chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568559-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

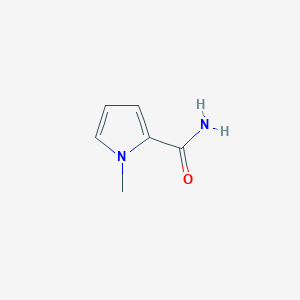


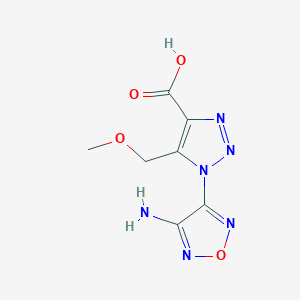


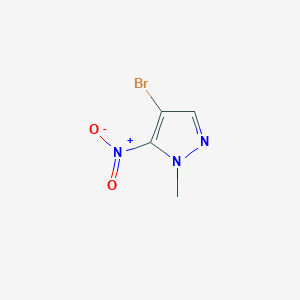
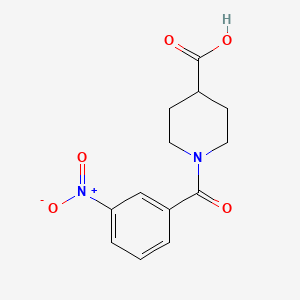
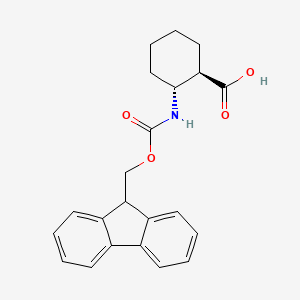
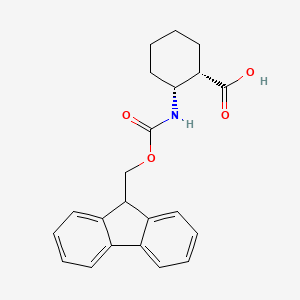
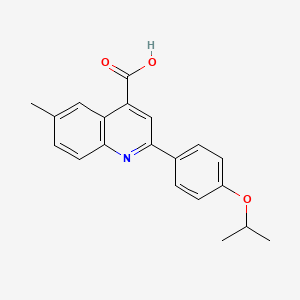
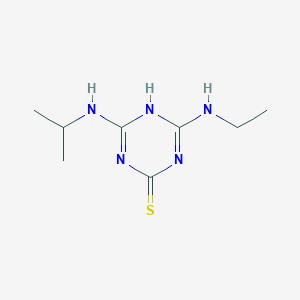
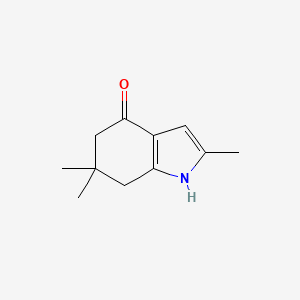
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B1299646.png)